(3-(furan-3-yl)-1H-pyrazol-4-yl)methanol
Description
(3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a furan-3-yl group and at position 4 with a hydroxymethyl (-CH2OH) moiety. The pyrazole ring, a five-membered aromatic system with two nitrogen atoms, is known for its versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-(furan-3-yl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCZQYNYUELKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288974 | |
| Record name | 3-(3-Furanyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908271-40-9 | |
| Record name | 3-(3-Furanyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908271-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Furanyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-(furan-3-yl)-1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring fused with a pyrazole moiety, which is known to enhance its biological activity due to the presence of heteroatoms that can interact with various biological targets.
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 20 | E. coli |
| 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | 25 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Pyrazole derivatives have been reported to scavenge free radicals effectively, which contributes to their protective effects against oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 90.52 |
| Standard (Ascorbic Acid) | 95.00 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism by binding to their active sites.
- Receptor Modulation : It may act on receptors involved in pain and inflammation, thereby modulating the physiological response.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, which is implicated in various chronic diseases.
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A recent study evaluated the in vivo anti-inflammatory activity of pyrazole derivatives using a carrageenan-induced paw edema model. The results indicated that compounds similar to this compound significantly reduced edema compared to controls.
- Antimicrobial Efficacy Assessment : In another study, a series of pyrazole derivatives were tested against multidrug-resistant bacterial strains. The findings suggested that those containing furan moieties exhibited enhanced antimicrobial activity, highlighting the importance of structural components in determining efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-(furan-3-yl)-1H-pyrazol-4-yl)methanol with four structurally related pyrazole methanol derivatives:
*Calculated based on analogous structures.
Functional Group Influence on Properties
- Furan vs. Phenyl/Pyridine : The furan-3-yl group in the target compound introduces an oxygen atom, increasing polarity compared to phenyl () or pyridinyl () substituents. This may enhance aqueous solubility and facilitate interactions with biological targets via hydrogen bonding .
- Difluoromethyl vs. Hydroxymethyl : The -CF2H group in ’s compound improves electronegativity and metabolic stability, whereas the -CH2OH group in the target compound offers reactive handles for further derivatization (e.g., esterification or oxidation) .
Preparation Methods
Synthesis of Furan-Substituted Precursors
The starting materials are often furan-3-yl ketones or enaminoketones prepared via condensation reactions involving furan derivatives and suitable carbonyl compounds.
For example, enaminoketones can be prepared by reacting 2-methoxyacetophenones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under inert conditions at elevated temperatures (90–200 °C) for 12–72 hours, yielding intermediates that react with quinones to form benzofuran derivatives.
Although this example is benzofuran-based, similar condensation and cyclization strategies apply to furan derivatives, enabling the formation of furan-substituted α,β-unsaturated ketones suitable for pyrazole synthesis.
Pyrazole Ring Formation via Hydrazine Hydrate Cyclization
The key step in forming the pyrazole ring involves treatment of the furan-substituted α,β-unsaturated ketone with hydrazine hydrate:
The reaction is typically conducted in methanol or acetic acid as solvent, at room temperature or under reflux conditions for 2–4 hours.
Hydrazine hydrate reacts with the carbonyl group and the α,β-unsaturation to form the 3,4-disubstituted pyrazole ring.
This method has been shown to yield pyrazole derivatives in moderate to high yields (31–95%), depending on the substitution pattern of the starting furan precursor and reaction conditions.
The reaction mixture is usually quenched with ice-cold water, followed by filtration and recrystallization to purify the pyrazole product.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Condensation to form enaminoketone or α,β-unsaturated ketone | 2-methoxyacetophenone + DMF-DMA, 90–200 °C, 12–72 h, inert atmosphere | Enaminoketone intermediate |
| 2 | Cyclization with quinones (for benzofuran analogs) or direct use of furan ketones | 1,4-Benzoquinone or 1,4-naphthoquinone, acetic acid, room temp, 12 h | Furan-substituted ketone |
| 3 | Pyrazole ring formation | Hydrazine hydrate, methanol or acetic acid, reflux or room temp, 2–4 h | Pyrazole derivative, 31–95% yield |
| 4 | Methylation (if applicable) | Methyl iodide, K2CO3, dry DMF, 100 °C | Methylated pyrazole derivative |
Research Findings and Yield Analysis
The yields of pyrazole derivatives depend significantly on the nature of the furan or benzofuran precursors. Methoxy-substituted precursors tend to give higher yields and cleaner products.
The reaction with hydrazine hydrate is generally rapid and efficient, producing pyrazole rings without the need for extensive purification in many cases.
Side reactions and byproducts can occur, especially with substituted precursors, necessitating chromatographic purification in some instances.
The choice of solvent and temperature influences the reaction course and yield. Methanol and acetic acid are common solvents, with room temperature or reflux conditions used depending on substrate reactivity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting material | Furan-3-yl α,β-unsaturated ketone | Prepared via condensation reactions |
| Cyclization reagent | Hydrazine hydrate | 1.5–3 equiv, added gradually |
| Solvent | Methanol or acetic acid | Methanol preferred for milder conditions |
| Temperature | Room temperature to reflux (25–80 °C) | Depends on substrate and solvent |
| Reaction time | 2–4 hours | Monitored by TLC or other analytical methods |
| Yield of pyrazole product | 31–95% | Higher yields with methoxy-substituted precursors |
| Purification | Recrystallization or column chromatography | Required if byproducts formed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
